molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Katalognummer B2628805
CAS-Nummer: 401567-74-6
Molekulargewicht: 349.28
InChI-Schlüssel: PVWMDWKIYNFTGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine” is a chemical compound with the molecular formula C15H13F6N3 and a molecular weight of 349.27 . It is used for proteomics research .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A series of compounds including 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives were synthesized and evaluated for their in vitro antimalarial activity against chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. The results indicated that these compounds exhibit higher activity in chloroquine-resistant strains compared to chloroquine-sensitive strains, highlighting their potential as antimalarial agents. The derivatives with both trifluoromethyl groups positioned at the 2 and 8 positions on the quinoline ring, especially when linked with diaminoalkyl chains, showed slightly higher activity. This suggests that structural modifications on the piperazine bridge and the position of trifluoromethyl groups significantly influence antimalarial efficacy. These compounds also demonstrated a selective cytotoxicity against parasite cells over human cells, suggesting a potential for developing safer antimalarial drugs (Kgokong et al., 2008).

Antibacterial Activity

Terazosin hydrochloride, a drug derived from a starting material that includes 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine, was investigated for its antibacterial activity. The study synthesized Terazosin derivatives and evaluated their effectiveness against various bacteria. The research found that these derivatives exhibited significant antibacterial activity, with certain compounds showing maximum inhibition zones comparable to the standard drug ciprofloxacin. This suggests that modifications to the piperazine and quinoline components can lead to potent antibacterial agents, providing a pathway for the development of new treatments for bacterial infections (Kumar et al., 2021).

Antitubercular Activity

Mefloquine derivatives, incorporating the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine structure, were synthesized and their crystal structures reported. These compounds were tested for their anti-tubercular activities against Mycobacterium tuberculosis H37Rv ATCC 27294, with significant minimum inhibitory concentrations (MICs) observed. The study illustrates the potential of these derivatives as anti-tubercular agents, highlighting the role of the trifluoromethylquinolinyl piperazine structure in mediating biological activity against tubercular strains. The crystallographic analysis provides insights into the molecular conformations that may contribute to their bioactivity, offering a foundation for further optimization of antitubercular compounds (Wardell et al., 2011).

Fluorescent Probe Development

A novel thiopiperazine fluorescent probe, including the 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine moiety, was synthesized for the selective detection of Cu2+ ions. This probe demonstrated high selectivity and sensitivity for Cu2+ in methanol, showing potential for applications in environmental monitoring and biological systems where copper ion detection is crucial. The synthesis and characterization of this probe underscore the versatility of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives in developing sensitive analytical tools for metal ion detection (Lin-ya, 2014).

Eigenschaften

IUPAC Name

4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWMDWKIYNFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.